
4-Bromobutyldimethylchlorosilane
Overview
Description
4-Bromobutyldimethylchlorosilane (CAS: 52112-26-2) is a brominated organosilicon compound with the molecular formula C₆H₁₃BrClSi and a molecular weight of 228.44 g/mol. Structurally, it consists of a dimethylchlorosilyl group [(CH₃)₂ClSi−] attached to a 4-bromobutyl chain (−CH₂CH₂CH₂CH₂Br). This configuration balances reactivity and stability, making it valuable in organic synthesis for silylation and alkylation reactions. Its bromine substituent enhances leaving group capability, while the dimethylchlorosilyl group offers moderate hydrolytic stability compared to trichlorosilanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobutyldimethylchlorosilane can be synthesized through the reaction of 4-bromo-1-butene with chlorodimethylsilane in the presence of a catalyst such as dihydrogen hexachloroplatinate. The reaction typically takes place in cyclohexane and requires heating for about 12 hours . The yield of this reaction is generally high, around 97%.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified through distillation or other separation techniques to achieve the desired quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-Bromobutyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrolysis: The chlorosilane group can be hydrolyzed to form silanols.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Cyclohexane and other non-polar solvents are typically used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized silanes, while hydrolysis can produce silanols.
Scientific Research Applications
4-Bromobutyldimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce silane groups into molecules.
Biology: It can be used to modify biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 4-bromobutyldimethylchlorosilane involves its ability to react with nucleophiles and form new chemical bonds. The bromine atom and the chlorosilane group are key functional groups that participate in these reactions. The compound can modify the properties of other molecules by introducing silane groups, which can affect their reactivity, stability, and other characteristics.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below contrasts 4-Bromobutyldimethylchlorosilane with structurally related chlorosilanes:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Reactivity | Key Applications |
---|---|---|---|---|---|---|
This compound | 52112-26-2 | C₆H₁₃BrClSi | 228.44 | Clear liquid | Moderate | Alkylation, silylation, intermediates in drug synthesis |
4-Bromobutyltrichlorosilane | 69858-29-3 | C₄H₈BrCl₃Si | 270.45 | Straw/Amber liquid | High | Surface modification, hydrophobic coatings |
Butyldimethylchlorosilane | 18292-41-0 | C₆H₁₅ClSi | 150.71 | Colorless liquid | Low | Protecting groups, inert silylation |
4-Chlorobutyldimethylchlorosilane | 1070-78-6 | C₆H₁₃Cl₂Si | 187.20 | Colorless liquid | Moderate | Cross-coupling reactions, polymer synthesis |
Key Research Findings
Reactivity and Stability
- Trichlorosilanes vs. Dimethylchlorosilanes : The trichlorosilane derivative (e.g., 4-Bromobutyltrichlorosilane) exhibits higher reactivity due to three electronegative chlorine atoms, accelerating hydrolysis and siloxane bond formation. In contrast, the dimethylchlorosilyl group in this compound reduces hydrolysis rates, enabling controlled reactions in moisture-sensitive applications .
- Bromine as a Leaving Group: The bromine atom in this compound facilitates nucleophilic substitution (e.g., SN2 reactions), making it superior to non-brominated analogs like Butyldimethylchlorosilane in alkylation and cross-coupling reactions .
Stability Under Ambient Conditions
- Dimethylchlorosilanes (e.g., Butyldimethylchlorosilane) are stable at room temperature, whereas trichlorosilanes require anhydrous storage. This compound strikes a balance, tolerating brief atmospheric exposure but degrading over prolonged periods .
Comparative Advantages and Limitations
Compound | Advantages | Limitations |
---|---|---|
This compound | Balanced reactivity, bromine utility | Limited thermal stability above 80°C |
4-Bromobutyltrichlorosilane | Rapid siloxane formation, high adhesion | Hygroscopic, requires inert handling |
Butyldimethylchlorosilane | Long-term stability, low cost | Lacks functional groups for complex synthesis |
Properties
IUPAC Name |
4-bromobutyl-chloro-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrClSi/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZVRXSRWQLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559628 | |
Record name | (4-Bromobutyl)(chloro)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-26-2 | |
Record name | (4-Bromobutyl)(chloro)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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